molecular formula C6H5N3 B1224502 Imidazo[1,2-a]pyrazine CAS No. 274-79-3

Imidazo[1,2-a]pyrazine

Cat. No. B1224502
CAS RN: 274-79-3
M. Wt: 119.12 g/mol
InChI Key: MBVAHHOKMIRXLP-UHFFFAOYSA-N
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Patent
US07186832B2

Procedure details

To a solution of aminopyrazine (5 g, 53 mol, 1 eq.) in ethanol (212 ml) was added bromoacetaldehyde diethylacetal (12 ml, 80 mol, 1.5 eq.) and HBr (48%, 26.5 ml). The mixture was heated at 70–80° C. for 17 hours. The mixture was then cooled to rt (room temperature), then a mixture of 1N NaOH (200 ml) and 20% IPA/DCM (isopropyl alcohol/Dichloromethane) was added to the reaction mixture. The combined organic layer was dried over sodium sulfate and concentrated to afford 5.9 g of brown solid of imidazo[1,2-a]pyrazine (yield 94%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
26.5 mL
Type
reactant
Reaction Step One
Quantity
212 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
IPA DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[CH2:8](OC(OCC)CBr)[CH3:9].Br.[OH-].[Na+]>C(O)C.CC(O)C.C(Cl)Cl>[N:1]1[CH:8]=[CH:9][N:3]2[CH:4]=[CH:5][N:6]=[CH:7][C:2]=12 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
26.5 mL
Type
reactant
Smiles
Br
Name
Quantity
212 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
IPA DCM
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 70–80° C. for 17 hours
Duration
17 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
Name
Type
product
Smiles
N=1C=CN2C1C=NC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.